(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a cyano group, and an ethoxy-diiodophenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanating agent such as sodium cyanide.
Formation of the Ethoxy-Diiodophenyl Intermediate:
Final Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the ethoxy-diiodophenyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its functional groups allow for the attachment of various labels or tags for detection and analysis.
Medicine
In medicine, (2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions with these targets, leading to changes in their activity or function. For example, the cyano group can act as an electrophile, while the acetamidophenyl group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-METHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIBROMOPHENYL)ACRYLAMIDE: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
The uniqueness of (2E)-N-(4-ACETAMIDOPHENYL)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)ACRYLAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine atoms and an ethoxy group distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C20H17I2N3O3 |
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Molecular Weight |
601.2 g/mol |
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H17I2N3O3/c1-3-28-19-17(21)9-13(10-18(19)22)8-14(11-23)20(27)25-16-6-4-15(5-7-16)24-12(2)26/h4-10H,3H2,1-2H3,(H,24,26)(H,25,27)/b14-8+ |
InChI Key |
KXUQWUVZISJIRE-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NC(=O)C)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=C(C=C2)NC(=O)C)I |
Origin of Product |
United States |
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